Prostaglandin E2 methyl ester

Vue d'ensemble

Description

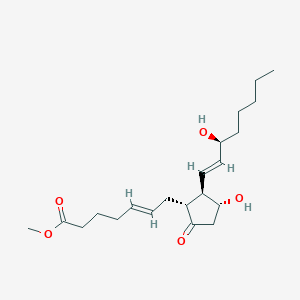

L'ester méthylique de prostaglandine E2 est un analogue liposoluble de la prostaglandine E2, l'un des principaux produits de la cyclooxygénase de l'acide arachidonique. Il est connu pour sa solubilité lipidique accrue par rapport à la prostaglandine E2 . La prostaglandine E2 joue un rôle important dans divers processus physiologiques, notamment l'inflammation, la fertilité, l'accouchement, l'intégrité de la muqueuse gastrique et la modulation immunitaire .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'ester méthylique de prostaglandine E2 peut être synthétisé à partir de la prostaglandine E2 par estérification. Une méthode courante implique la réaction de la prostaglandine E2 avec le diazométhane dans un mélange méthanol-éther. La réaction prend généralement environ 15 minutes, et les solvants sont éliminés à l'aide d'un évaporateur rotatif. Le résidu huileux résultant est dissous dans du chloroforme et analysé par chromatographie sur couche mince pour confirmer sa pureté .

Méthodes de production industrielle : La production industrielle de l'ester méthylique de prostaglandine E2 implique souvent la conversion enzymatique de l'acide arachidonique en prostaglandine E2 à l'aide d'extraits de glandes vésiculaires séminales de mouton. La présence de glutathion assure des rendements élevés. La prostaglandine E2 est ensuite estérifiée pour former l'ester méthylique de prostaglandine E2 .

Analyse Des Réactions Chimiques

Types de réactions : L'ester méthylique de prostaglandine E2 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courantes :

Oxydation : L'ester méthylique de prostaglandine E2 peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : La réduction peut être obtenue à l'aide de réactifs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium.

Substitution : Les réactions de substitution impliquent souvent l'halogénation ou l'alkylation à l'aide de réactifs tels que les halogènes ou les halogénures d'alkyle.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire divers dérivés hydroxylés, tandis que la réduction peut produire des alcools .

4. Applications de la recherche scientifique

L'ester méthylique de prostaglandine E2 a de nombreuses applications de recherche scientifique dans divers domaines :

Chimie :

- Utilisé comme composé modèle pour étudier le comportement des prostaglandines liposolubles dans différents environnements chimiques.

Biologie :

Médecine :

- Étudié pour ses applications thérapeutiques potentielles dans des affections telles que les ulcères gastriques, l'inflammation et les traitements de la fertilité .

Industrie :

- Utilisé dans l'industrie pharmaceutique pour le développement de médicaments à base de prostaglandines .

5. Mécanisme d'action

L'ester méthylique de prostaglandine E2 exerce ses effets en se liant à des récepteurs spécifiques de la prostaglandine, notamment EP1, EP2, EP3 et EP4. Ces récepteurs sont couplés à différentes voies de signalisation, telles que la voie adénylate cyclase-AMP. L'activation de ces récepteurs conduit à diverses réponses physiologiques, notamment la modulation de l'inflammation, la contraction des muscles lisses et la régulation de la réponse immunitaire .

Composés similaires :

Prostaglandine E1 : Un autre membre de la famille des prostaglandines avec des effets physiologiques similaires mais des affinités différentes pour les récepteurs.

Prostaglandine F2α : Connue pour son rôle dans l'induction du travail et le contrôle de l'hémorragie post-partum.

Prostaglandine D2 : Impliquée dans les réponses allergiques et la régulation du sommeil

Unicité : L'ester méthylique de prostaglandine E2 est unique en raison de sa solubilité lipidique accrue, ce qui lui permet d'interagir plus efficacement avec les membranes lipidiques et les récepteurs. Cette propriété le rend particulièrement utile dans la recherche et les applications thérapeutiques où la solubilité lipidique est cruciale .

Applications De Recherche Scientifique

Neurological Applications

Reduction of Cataplexy in Canines

PGE2-Me has been studied for its effects on narcolepsy, particularly in canine models. Research indicates that intravenous administration of PGE2-Me significantly reduces cataplexy episodes in genetically predisposed narcoleptic Doberman pinschers. The efficacy of PGE2-Me was found to be four times greater than that of PGE2, suggesting a potent central nervous system action that may influence rapid-eye-movement (REM) sleep regulation. The effects were long-lasting and specific to cataplexy without altering other behaviors, indicating a targeted therapeutic potential for sleep disorders .

Induction of Hyperthermia

Another notable application of PGE2-Me is its role in inducing hyperthermia. Studies conducted on urethane-anesthetized rats revealed that PGE2-Me administration led to a more pronounced increase in body temperature compared to PGE2. This effect was attributed to enhanced central penetration and rapid conversion to PGE2 within the brain, suggesting that PGE2-Me could be utilized to study thermoregulatory mechanisms and their implications in various physiological and pathological states .

Drug Discovery and Development

Synthesis and Library Construction

PGE2-Me is also significant in the field of medicinal chemistry, particularly in the synthesis of prostanoid libraries for drug discovery. Its unique chemical properties allow researchers to explore structure-activity relationships (SAR) effectively. By utilizing PGE2-Me on soluble-polymer supports, scientists can create diverse libraries that facilitate high-throughput screening for novel therapeutic agents targeting various biological pathways .

Potential in Anti-inflammatory Research

Given the role of prostaglandins in inflammation, PGE2-Me is being investigated for its anti-inflammatory properties. Its ability to modulate immune responses makes it a candidate for developing new anti-inflammatory drugs. Ongoing research aims to elucidate the specific pathways through which PGE2-Me exerts its effects, potentially leading to innovative treatments for inflammatory diseases .

Summary of Findings

Mécanisme D'action

Prostaglandin E2 methyl ester exerts its effects by binding to specific prostaglandin receptors, including EP1, EP2, EP3, and EP4. These receptors are coupled to different signaling pathways, such as the adenylate cyclase-cAMP pathway. Activation of these receptors leads to various physiological responses, including inflammation modulation, smooth muscle contraction, and immune response regulation .

Comparaison Avec Des Composés Similaires

Prostaglandin E1: Another member of the prostaglandin family with similar physiological effects but different receptor affinities.

Prostaglandin F2α: Known for its role in inducing labor and controlling postpartum hemorrhage.

Prostaglandin D2: Involved in allergic responses and sleep regulation

Uniqueness: Prostaglandin E2 methyl ester is unique due to its enhanced lipid solubility, which allows it to interact more effectively with lipid membranes and receptors. This property makes it particularly useful in research and therapeutic applications where lipid solubility is crucial .

Activité Biologique

Prostaglandin E2 methyl ester (PGE2-Me) is a lipophilic derivative of prostaglandin E2 (PGE2), known for its diverse biological activities. This article provides an overview of the biological effects, mechanisms of action, and relevant research findings associated with PGE2-Me, supported by data tables and case studies.

Overview of this compound

PGE2-Me is synthesized from arachidonic acid and is classified as an unsaturated carboxylic acid. It plays significant roles in various physiological processes, including inflammation, fever regulation, and gastrointestinal protection. Unlike PGE2, which is hydrophilic, PGE2-Me exhibits enhanced lipid solubility, allowing it to penetrate cellular membranes more effectively.

1. Thermoregulation and Cardiovascular Effects

Research indicates that PGE2-Me induces hyperthermia more effectively than PGE2 when administered intravenously to urethane-anesthetized rats. A study demonstrated that doses ranging from 0.01 to 1.0 mg/kg resulted in a dose-dependent increase in rectal temperature, with PGE2-Me causing a rise in temperature approximately 1.5 times greater than that induced by PGE2 alone. This hyperthermic response was accompanied by tachycardia and hypertension, suggesting a significant central nervous system action .

Table 1: Hyperthermic Response to PGE2 and PGE2-Me

| Dose (mg/kg) | Rectal Temperature Increase (°C) | Maximum Change (°C) |

|---|---|---|

| 0.01 | 0.14 ± 0.08 | 0.14 |

| 0.1 | 0.48 ± 0.12 | 0.48 |

| 1.0 | 1.38 ± 0.16 | 1.38 |

2. Gastroprotective Effects

PGE2-Me has been shown to protect gastric mucosal integrity in various experimental settings. In a study involving rats subjected to acidified taurocholic acid injury, pretreatment with PGE2-Me maintained the incorporation of fatty acids into phosphatidylcholine (PC) and phosphatidylethanolamine (PE), which are crucial for cell membrane integrity . This protective mechanism suggests that PGE2-Me may inhibit the deacylation-reacylation cycle of phospholipids.

Table 2: Effects of PGE2-Me on Fatty Acid Incorporation

| Treatment | Incorporation of Palmitic Acid into PC (%) | Incorporation of Glycerol into PE (%) |

|---|---|---|

| Control | Decreased | Unaffected |

| Acidified Taurocholic Acid | Further decreased | Slightly affected |

| PGE2-Me + Acidified Taurocholic | Maintained | Maintained |

3. Neurological Effects

In canine models of narcolepsy, administration of PGE2 and PGE2-Me resulted in a dose-dependent reduction in cataplexy episodes, indicating potential therapeutic applications in sleep disorders . The mechanism may involve modulation of neurotransmitter systems influenced by prostaglandins.

Case Studies

Case Study: Topical Application for Gastrointestinal Hemorrhage

A double-blind study assessed the efficacy of topical PGE2 in patients with acute upper gastrointestinal hemorrhage. The results showed improved endoscopic injury scores in the PGE2 group compared to placebo, although there were no significant differences in transfusion requirements or overall outcomes . This highlights the potential role of PGE2-Me in enhancing mucosal healing.

PGE2-Me exerts its biological effects primarily through interactions with G protein-coupled receptors (GPCRs). It activates EP receptors (EP1-EP4), which mediate various signaling pathways involved in inflammation, pain perception, and cellular proliferation . The lipophilicity of PGE2-Me allows for rapid uptake into cells and subsequent hydrolysis to release active PGE2 within tissues.

Propriétés

Numéro CAS |

31753-17-0 |

|---|---|

Formule moléculaire |

C21H34O5 |

Poids moléculaire |

366.5 g/mol |

Nom IUPAC |

methyl (E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate |

InChI |

InChI=1S/C21H34O5/c1-3-4-7-10-16(22)13-14-18-17(19(23)15-20(18)24)11-8-5-6-9-12-21(25)26-2/h5,8,13-14,16-18,20,22,24H,3-4,6-7,9-12,15H2,1-2H3/b8-5+,14-13+/t16-,17+,18+,20+/m0/s1 |

Clé InChI |

WGCXTGBZBFBQPP-APRSVDTJSA-N |

SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC)O)O |

SMILES isomérique |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C/CCCC(=O)OC)O)O |

SMILES canonique |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC)O)O |

Synonymes |

PGE2 methyl ester prostaglandin E2 methyl ester prostaglandin E2 methyl ester, (5Z,11alpha,13E,15R)-isomer prostaglandin E2 methyl ester, (5Z,8beta,11alpha,12alpha,13E,15R)-isomer prostaglandin E2 methyl ester, (5Z,8beta,11alpha,12alpha,13E,15S)-isomer prostaglandin E2 methyl ester, (5Z,8beta,11beta,12alpha,13E,15R)-isomer prostaglandin E2 methyl ester, (5Z,8beta,11beta,12alpha,13E,15S)-isome |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.